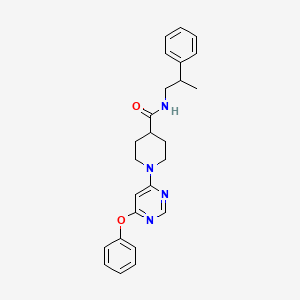
1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H28N4O2 and its molecular weight is 416.525. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide is a synthetic compound with a complex structure that includes a piperidine ring, a pyrimidine moiety, and a phenoxy group. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly in antiviral and anticancer therapies.
Synthesis
The synthesis of this compound typically involves multiple steps that require careful optimization to maximize yield and purity. The reactions may include nucleophilic substitutions due to the carboxamide group, allowing for modifications that could enhance biological activity or alter pharmacokinetic properties.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral activities. Specifically:
- Mechanism of Action : Derivatives of pyrimidine have shown efficacy in inhibiting HIV reverse transcriptase, positioning them as potential candidates for treating HIV infections and related diseases such as AIDS .
- Case Studies : In vitro studies have demonstrated that certain derivatives exhibit moderate protection against various viruses, including HIV and Herpes Simplex Virus type 1 (HSV-1). For instance, compounds with similar structures were tested against CVB-2 and showed promising results .
Anticancer Activity
The compound also shows potential in anticancer applications:
- Targeted Pathways : Similar compounds have been found to target specific cellular pathways involved in tumor growth and proliferation. This includes inhibition of pathways critical for cancer cell survival and proliferation.
Comparative Biological Activity
A comparative analysis of related compounds reveals unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Pyrimidine Derivative A | Pyrimidine ring + alkoxy group | Antiviral | Lacks piperidine structure |
| Piperazine Analog B | Piperazine ring + phenoxy group | Anticancer | No pyrimidine component |
| Phenoxypyrimidine C | Phenoxy + pyrimidine | Antiviral | No piperidine or propyl chain |
The unique combination of functionalities in this compound may offer distinct therapeutic pathways compared to these other compounds.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Antiviral Efficacy : In vitro tests demonstrated moderate antiviral activity against HIV and other viruses, with some derivatives showing effectiveness at concentrations around 92 μM .
- Cytotoxicity : The cytotoxicity profile indicates that while some derivatives are effective against viral targets, they also exhibit varying levels of cytotoxicity against human cell lines, necessitating further optimization for therapeutic use .
- Potential Applications : The compound's structure suggests it could be developed as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which has implications for HIV treatment strategies .
Propriétés
IUPAC Name |
1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-19(20-8-4-2-5-9-20)17-26-25(30)21-12-14-29(15-13-21)23-16-24(28-18-27-23)31-22-10-6-3-7-11-22/h2-11,16,18-19,21H,12-15,17H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMKKHYBJSEHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCN(CC1)C2=CC(=NC=N2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














